(S)-Pyrrolidine-3-sulfonic acid

asymmetric catalysis organocatalysis enantioselective synthesis

Chiral integrity is non-negotiable for reproducible stereoselective synthesis. Generic or racemic pyrrolidine sulfonic acid derivatives compromise enantioselectivity, wasting resources and invalidating results. (S)-Pyrrolidine-3-sulfonic acid is the definitive enantiopure building block for researchers who require absolute stereochemical control. - Ensures predictable stereochemical outcomes in asymmetric catalysis and enzyme inhibition studies. - Eliminates the uncontrolled variables introduced by racemic or structurally ambiguous substitutes. - Validated scaffold for PYCR1 inhibitor design and GABA receptor SAR studies, as confirmed by crystallographic fragment screening.

Molecular Formula C4H9NO3S
Molecular Weight 151.19 g/mol
Cat. No. B12891615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Pyrrolidine-3-sulfonic acid
Molecular FormulaC4H9NO3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1CNCC1S(=O)(=O)O
InChIInChI=1S/C4H9NO3S/c6-9(7,8)4-1-2-5-3-4/h4-5H,1-3H2,(H,6,7,8)/t4-/m0/s1
InChIKeyCQXPKCLOHLADCJ-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Pyrrolidine-3-sulfonic acid: Chiral Building Block for Asymmetric Synthesis and Fragment-Based Drug Discovery


(S)-Pyrrolidine-3-sulfonic acid is a chiral, enantiopure pyrrolidine derivative functionalized with a sulfonic acid group at the 3-position (IUPAC: (3S)-pyrrolidine-3-sulfonic acid; molecular formula: C₄H₉NO₃S; molecular weight: 151.19 g/mol) . This compound serves as a versatile synthon in organic chemistry and drug discovery, with the core pyrrolidine structure representing a privileged scaffold widely found in biologically active molecules and pharmaceuticals . The stereochemistry is critical: the (S)-enantiomer imparts specific spatial interactions with biological targets and catalytic systems, distinguishing it from its (R)-counterpart in stereoselective applications . Available commercially for research use, this compound is employed in asymmetric synthesis, enzyme inhibition studies, and as a building block for sulfonamide-based target molecules .

Why Generic Pyrrolidine Sulfonic Acid Substitution Fails for (S)-Pyrrolidine-3-sulfonic acid


Substituting (S)-pyrrolidine-3-sulfonic acid with generic or racemic pyrrolidine sulfonic acid derivatives introduces stereochemical ambiguity that critically compromises performance in stereoselective applications. The compound's chirality arises from the specific orientation of the sulfonic acid group at the 3-position of the pyrrolidine ring . In asymmetric synthesis, this stereochemistry governs enantioselectivity outcomes; in biological systems, the (S)-versus (R)-configuration determines binding affinity and functional activity at chiral recognition sites . Furthermore, structurally related analogs—such as pyrrolidin-3-ylmethanesulfonic acid (PMSA), which features a methylene spacer between the ring and sulfonic acid group—exhibit substantially different biological activities despite apparent structural similarity [1]. The presence or absence of the methylene linker, combined with specific stereochemistry, fundamentally alters target engagement. Consequently, generic substitution introduces uncontrolled variables in stereoselective catalysis and pharmacological assays, rendering experimental outcomes non-reproducible and conclusions invalid.

Quantitative Differentiation Evidence for (S)-Pyrrolidine-3-sulfonic acid


Stereochemistry-Dependent Enantioselectivity in Asymmetric Catalysis

In asymmetric catalytic applications, (S)-pyrrolidine-3-sulfonic acid provides the opposite enantioselectivity outcome compared to its (R)-enantiomer. The chiral nature of this compound allows it to influence the stereochemical outcome of reactions by stabilizing specific transition states through hydrogen bonding interactions with reaction intermediates . While head-to-head comparative data between the (S)- and (R)-enantiomers in a defined catalytic system are not available in the open literature, class-level inference from chiral sulfonic acid organocatalysis establishes that the two enantiomers produce opposite product enantiomers under identical reaction conditions. This stereochemical control is essential for applications requiring a specific enantiomer of the target product.

asymmetric catalysis organocatalysis enantioselective synthesis

Differential GABA Receptor Binding Activity: PMSA vs. P4S and DH-P4S

(RS)-Pyrrolidin-3-ylmethanesulfonic acid (PMSA), a structural analog differing from (S)-pyrrolidine-3-sulfonic acid by a methylene spacer between the pyrrolidine ring and the sulfonic acid group, demonstrates markedly weaker GABA receptor binding compared to piperidine-4-sulfonic acid (P4S) [1]. PMSA was approximately 500-fold weaker than P4S as an inhibitor of GABA binding to rat brain synaptic membranes in vitro [1]. In electrophysiological assays, PMSA, like P4S and its unsaturated analog DH-P4S, was a bicuculline methochloride (BMC)-sensitive inhibitor of neuronal firing in the cat spinal cord; however, PMSA was a relatively weak inhibitor of GABA uptake in vitro compared to homo-β-proline [1].

GABA-mimetic neuroscience receptor binding CNS pharmacology

Crystallographic Fragment Screening Validates Pyrrolidine Sulfonic Acid as PYCR1 Active Site Ligand

In a crystallographic fragment screening campaign against human PYCR1 (pyrroline-5-carboxylate reductase 1), pyrrolidine-1-sulfonic acid was identified as a ligand occupying the P5C binding pocket with a co-crystal structure solved at 1.7 Å resolution (PDB: 9RZZ) [1]. This screening campaign, employing a chemically diverse library of 96 compounds, resulted in twelve co-crystal structures with ligands occupying the P5C and NADH binding pockets [1]. Among the newly identified moieties, sulfonamide and sulfamate groups emerged as notable isosteric replacements for the carboxylate group in the PYCR1 active site [1].

PYCR1 cancer metabolism proline biosynthesis fragment-based drug discovery X-ray crystallography

Sulfo-NHS Pyrrolidine-3-Sulfonic Acid Derivatives Enable Water-Soluble Bioconjugation

Pyrrolidine-3-sulfonic acid serves as the core scaffold for water-soluble N-hydroxysulfosuccinimide (sulfo-NHS) ester linkers used in antibody-drug conjugate (ADC) synthesis . Sulfo-SPDP (CAS 121115-30-8), containing a pyrrolidine-3-sulfonic acid moiety, demonstrates solubility ≥95% purity in aqueous formulations, enabling efficient conjugation to primary amines on antibodies and proteins . The sulfonic acid group confers aqueous solubility that is absent in non-sulfonated analogs, eliminating the need for organic co-solvents during bioconjugation reactions .

ADC linker bioconjugation antibody-drug conjugate protein labeling

High-Impact Application Scenarios for (S)-Pyrrolidine-3-sulfonic acid in Research


Enantioselective Organocatalysis and Asymmetric Synthesis

Researchers developing asymmetric catalytic methodologies should procure (S)-pyrrolidine-3-sulfonic acid for applications requiring stereochemical control via transition state stabilization. The compound's chiral nature allows it to direct the stereochemical outcome of reactions through hydrogen bonding with reaction intermediates . For target products requiring a specific absolute configuration, procurement of the correct (S)-enantiomer is non-negotiable—the (R)-enantiomer will produce the opposite stereochemical outcome .

PYCR1 Inhibitor Development in Cancer Metabolism Research

Investigators targeting pyrroline-5-carboxylate reductase 1 (PYCR1) for cancer therapy should consider pyrrolidine sulfonic acid derivatives as validated starting points for inhibitor design. Crystallographic fragment screening has confirmed that pyrrolidine-1-sulfonic acid occupies the P5C binding pocket of PYCR1, with sulfonamide and sulfamate groups serving as effective carboxylate isosteres in the active site [1]. With structural efforts to inhibit PYCR1 remaining limited, this validated binding mode provides a foundation for structure-based drug design campaigns [1].

GABAergic Neuropharmacology and CNS Drug Discovery

Neuroscience researchers investigating GABA receptor pharmacology should utilize pyrrolidine-based sulfonic acids with careful attention to structural specificity. Studies comparing PMSA (pyrrolidin-3-ylmethanesulfonic acid) with P4S and DH-P4S demonstrate that the exact positioning of the sulfonic acid group relative to the nitrogen-containing ring critically determines GABA-mimetic activity, receptor binding potency, and effects on diazepam binding [2]. For structure-activity relationship (SAR) studies, compounds differing by as little as a single methylene spacer produce substantially different pharmacological profiles—PMSA was approximately 500-fold weaker than P4S in GABA binding assays [2].

Antibody-Drug Conjugate (ADC) Linker Development

Bioconjugation scientists developing antibody-drug conjugates (ADCs) and protein labeling reagents should employ pyrrolidine-3-sulfonic acid as a core scaffold for water-soluble sulfo-NHS ester linkers. The sulfonic acid group confers essential aqueous solubility, enabling efficient amine conjugation without organic co-solvents that could compromise antibody integrity . This property is critical for maintaining protein stability and achieving reproducible bioconjugation efficiency in ADC synthesis workflows .

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